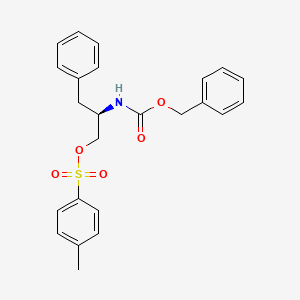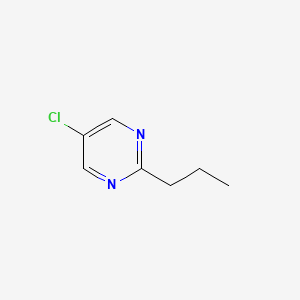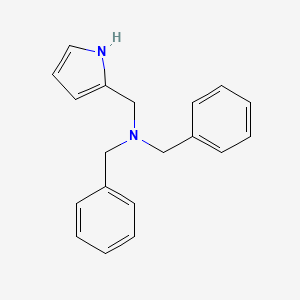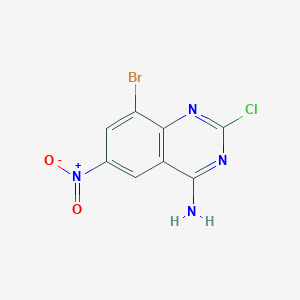![molecular formula C7H4ClN5 B13032868 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile](/img/structure/B13032868.png)
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile typically involves a multi-step process. One common synthetic route starts with the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound undergoes a series of reactions, including chlorination and cyclization, to form the desired pyrazolo[3,4-D]pyrimidine scaffold . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and various solvents to facilitate the transformation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.
Chemical Biology: The compound is employed in chemical biology research to probe biological pathways and identify new drug targets.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the production of various chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis in cancer cells . The molecular targets and pathways involved in this process are critical for understanding the compound’s therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-D]pyrimidine: This compound is structurally similar and serves as an intermediate in the synthesis of various pyrazolo[3,4-D]pyrimidine derivatives.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another related scaffold used in the development of kinase inhibitors.
Uniqueness
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H4ClN5 |
|---|---|
Peso molecular |
193.59 g/mol |
Nombre IUPAC |
4-chloro-1-methylpyrazolo[3,4-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H4ClN5/c1-13-7-4(3-10-13)6(8)11-5(2-9)12-7/h3H,1H3 |
Clave InChI |
DNMMKOBSZSPCTJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=N1)C(=NC(=N2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


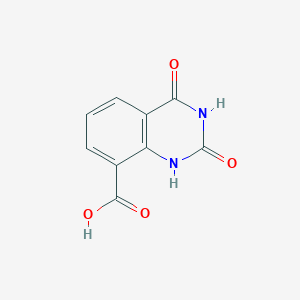
![(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate](/img/structure/B13032793.png)
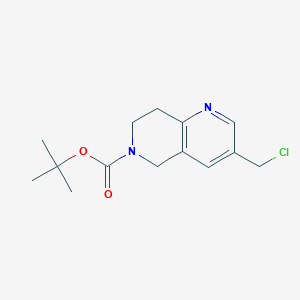
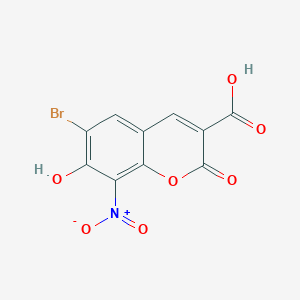
![Potassium pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13032800.png)
![Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13032808.png)
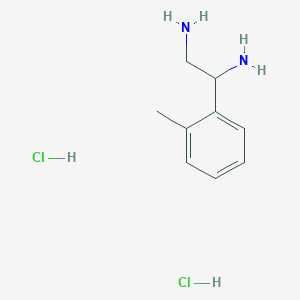
![(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)
![(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid](/img/structure/B13032817.png)
